Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate
CAS No.:
Cat. No.: VC15740515
Molecular Formula: C12H21N3O3S
Molecular Weight: 287.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3O3S |
|---|---|
| Molecular Weight | 287.38 g/mol |
| IUPAC Name | methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate |
| Standard InChI | InChI=1S/C12H21N3O3S/c1-4-15(8-7-14-19(16,17)18-3)11-5-6-12(13)10(2)9-11/h5-6,9,14H,4,7-8,13H2,1-3H3 |
| Standard InChI Key | UDZAXLYZPJPCAH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]sulfamate. Its molecular formula, , reflects a compact structure featuring:
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A 3-methylphenyl ring substituted with an amino group at the 4-position.
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An ethylamino side chain connected via a two-carbon spacer.
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A methyl sulfamate group () attached to the ethylamino moiety .
The canonical SMILES representation, CCN(CCNS(=O)(=O)OC)C1=CC(=C(C=C1)N)C, provides a precise topological description of its atomic connectivity.
Structural Comparison to Related Compounds
Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate shares structural similarities with photographic developers like Kodak CD-3 (CAS 25646-71-3), which contains a sulfate salt instead of a sulfamate group . The substitution of the sulfate with a sulfamate moiety enhances stability in neutral pH environments, a critical factor in biochemical applications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds through a three-step sequence:
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Amination of 3-methylphenol: Initial reaction with ethylamine to form 4-amino-N-ethyl-3-methylaniline.
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Alkylation with ethylene diamine: Introduction of the ethylamino spacer via nucleophilic substitution.
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Sulfamation: Reaction with methyl sulfamoyl chloride to install the terminal sulfamate group .
Key reagents and conditions are summarized below:
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields a white crystalline solid. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
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NMR (400 MHz, DMSO-d6): δ 6.85 (d, 1H, ArH), 6.45 (s, 1H, ArH), 3.70 (s, 3H, OCH3), 3.25 (t, 2H, CH2NSO3), 2.95 (q, 2H, NCH2CH3).
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NMR: 154.2 (SO3C), 132.1 (ArC), 116.4 (ArCNH2), 55.1 (OCH3).
Physicochemical Properties
Solubility and Stability
The compound exhibits high water solubility ( at 20°C), attributed to the polar sulfamate group . It remains stable under ambient conditions but degrades in strongly acidic or alkaline media, releasing sulfamic acid and methoxy byproducts.
Thermal Properties
Applications in Research and Industry
Biochemical Assays
The sulfamate group’s ability to inhibit esterases and proteases makes this compound valuable in enzymatic studies. For example, it serves as a competitive inhibitor of human carbonic anhydrase II ().
Antibacterial Activity
Preliminary studies indicate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins.
Photochemical Applications
Though less common than its sulfate analogs (e.g., CD-3), the sulfamate derivative shows promise in color-developing solutions for photographic films due to its redox stability .
Future Research Directions
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